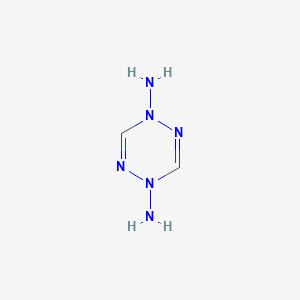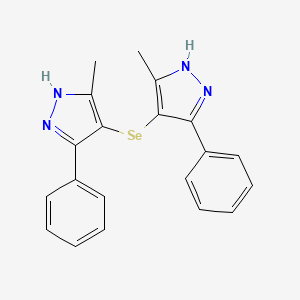
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is a heterocyclic compound that contains selenium. It is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of selenium in the compound adds unique properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with selenium reagents. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of selenium dioxide under reflux conditions . The reaction is usually catalyzed by sodium acetate or other suitable catalysts to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high yield and minimal by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide anions.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide anions.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also bind to specific proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may induce apoptosis in cancer cells by activating p53-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)methane
- Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)ether
- Bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)thioether
Uniqueness
Bis(3-methyl-5-phenyl-1H-pyrazole-4-yl) selenide is unique due to the presence of selenium, which imparts distinct redox properties and biological activities. Compared to its sulfur and oxygen analogs, the selenium compound exhibits higher reactivity and potential therapeutic benefits .
Properties
CAS No. |
1031223-90-1 |
|---|---|
Molecular Formula |
C20H18N4Se |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-methyl-4-[(5-methyl-3-phenyl-1H-pyrazol-4-yl)selanyl]-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C20H18N4Se/c1-13-19(17(23-21-13)15-9-5-3-6-10-15)25-20-14(2)22-24-18(20)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
HDLCLPGWZMMMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)[Se]C3=C(NN=C3C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




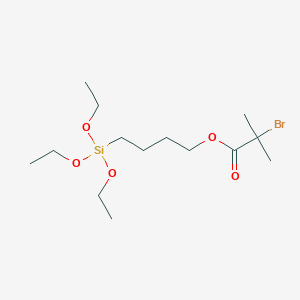
![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
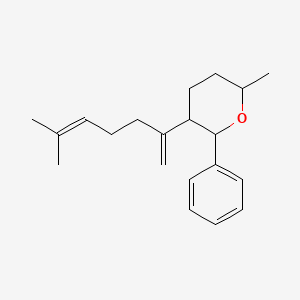
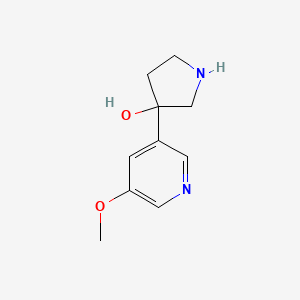
![(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-[2-(3,4-dimethoxyphenyl)ethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635258.png)
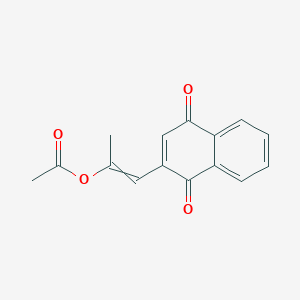
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
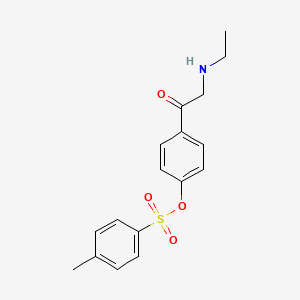

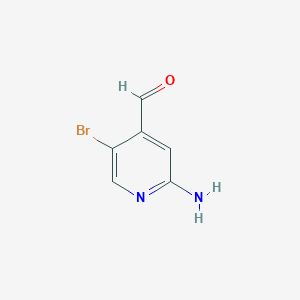
![4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12635279.png)
